molecular formula C7H16ClNO2 B1530408 (4-Methoxypiperidin-4-yl)methanol hydrochloride CAS No. 1227266-80-9

(4-Methoxypiperidin-4-yl)methanol hydrochloride

Cat. No. B1530408
CAS RN: 1227266-80-9
M. Wt: 181.66 g/mol
InChI Key: WAENBWZECBNMOS-UHFFFAOYSA-N
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Description

“(4-Methoxypiperidin-4-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 1227266-80-9 . Its IUPAC name is (4-methoxy-4-piperidinyl)methanol . The compound is typically stored at a temperature of 4°C . It is usually available in powder form .


Molecular Structure Analysis

The InChI code for “(4-Methoxypiperidin-4-yl)methanol hydrochloride” is 1S/C7H15NO2/c1-10-7(6-9)2-4-8-5-3-7/h8-9H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula. The molecular weight of the compound is 145.2 .


Physical And Chemical Properties Analysis

“(4-Methoxypiperidin-4-yl)methanol hydrochloride” is a powder . It has a molecular weight of 181.66044 . The compound is stored at a temperature of 4°C .

Scientific Research Applications

Surface Site Probing with Methanol

Methanol has been utilized as a "smart" molecule in studying the surface sites of metal oxide catalysts, such as ceria nanocrystals with defined surface planes. The adsorption and desorption of methanol help in probing the nature of surface sites, revealing the formation of different methoxy species depending on the surface. This research highlights methanol's role in understanding catalyst surfaces and their interactions (Wu et al., 2012).

Asymmetric Synthesis

(4-Methoxypiperidin-4-yl)methanol hydrochloride derivatives have been synthesized and evaluated as chiral auxiliaries for the asymmetric synthesis of α-hydroxy esters. This demonstrates the compound's utility in stereoselective organic synthesis, contributing to the development of chiral molecules (Jung et al., 2000).

Photolysis Studies

Studies involving the photolysis of H2O2 in aqueous solutions have utilized methanol to measure the yield of *OH radicals. This research offers insights into the reactions of methanol under UV photolysis conditions, providing a basis for understanding the photodegradation processes in environmental contexts (Goldstein et al., 2007).

Methanol Decomposition Mechanisms

Investigations into the decomposition of methanol on Pt(111) surfaces have shed light on the activation energy barriers and thermochemistry of methanol decomposition. This research is crucial for understanding the pathways and intermediates involved in methanol conversion processes, with implications for catalysis and energy production (Greeley & Mavrikakis, 2002).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is classified as a hazard under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound are H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(4-methoxypiperidin-4-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-10-7(6-9)2-4-8-5-3-7;/h8-9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAENBWZECBNMOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCNCC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227266-80-9
Record name (4-methoxypiperidin-4-yl)methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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